molecular formula C10H21NO B1464098 1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol CAS No. 1699407-61-8

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol

Cat. No.: B1464098
CAS No.: 1699407-61-8
M. Wt: 171.28 g/mol
InChI Key: QMMKTHIFPYBSEX-UHFFFAOYSA-N
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Description

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol It is characterized by the presence of a piperidine ring substituted with an isopropyl group and an ethan-1-ol moiety

Biochemical Analysis

Biochemical Properties

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1 (GLS1), an enzyme involved in glutamine metabolism . The interaction with GLS1 suggests that this compound may influence glutamine metabolism and related biochemical pathways. Additionally, this compound may interact with other proteins and enzymes, affecting their activity and function.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can upregulate reactive oxygen species (ROS) levels in mitochondria, indicating its potential impact on cellular oxidative stress . Furthermore, this compound may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of this enzyme, which in turn affects glutamine metabolism . Additionally, this compound may influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound exhibits good metabolic stability and bioavailability . Long-term effects on cellular function have also been observed, with potential implications for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold effects and optimal dosages for safe and effective use of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, its interaction with GLS1 affects glutamine metabolism, leading to changes in metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and pharmacological properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile. This compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different tissues can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is utilized in the development of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

1-(1-propan-2-ylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)11-6-4-10(5-7-11)9(3)12/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMKTHIFPYBSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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